2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole
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Overview
Description
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a dichlorobenzyl group, a sulfanyl linkage, and a diphenyl imidazole core
Preparation Methods
The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the reaction of 2,6-dichlorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with diphenylacetylene under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
Chemical Reactions Analysis
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfanyl and imidazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity .
Mechanism of Action
The mechanism of action of 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The dichlorobenzyl group and the imidazole core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The sulfanyl linkage may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole include:
2-[(2,6-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazole: This compound has a similar structure but with a methyl group instead of a propyl group, which may affect its reactivity and binding properties.
2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole: This derivative lacks the diphenyl groups, which can significantly alter its chemical and physical properties.
2-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazole: This compound features a triazole ring instead of an imidazole ring, leading to different biological activities and applications.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-propylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2N2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)30-17-20-21(26)14-9-15-22(20)27/h3-15H,2,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOHYKGKYWQROB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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